molecular formula C10H17NO B13594309 3-Cycloheptyl-3-hydroxypropanenitrile

3-Cycloheptyl-3-hydroxypropanenitrile

Cat. No.: B13594309
M. Wt: 167.25 g/mol
InChI Key: IBDUUBWWINLXAV-UHFFFAOYSA-N
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Description

3-Cycloheptyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H17NO It features a seven-membered cycloheptyl ring attached to a hydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-3-hydroxypropanenitrile typically involves the reduction of 3-cycloheptyl-3-ketopropanenitrile. This reduction can be catalyzed by a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita. The reaction conditions often include a substrate concentration of 200 g/L (1.5 M) and the use of a double mutant enzyme (H93C/A139L) to enhance enantioselectivity and specific activity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. The use of engineered enzymes allows for high substrate concentrations and efficient conversion rates, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: 3-Cycloheptyl-3-ketopropanenitrile.

    Reduction: 3-Cycloheptyl-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Cycloheptyl-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic reduction reactions, the compound acts as a substrate for carbonyl reductase enzymes, which facilitate the conversion of the ketone group to a hydroxy group. This process involves the transfer of electrons and protons, resulting in the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentyl-3-hydroxypropanenitrile: Features a five-membered cyclopentyl ring instead of a seven-membered cycloheptyl ring.

    3-Cyclohexyl-3-hydroxypropanenitrile: Features a six-membered cyclohexyl ring.

    3-Phenyl-3-hydroxypropanenitrile: Features a phenyl ring instead of a cycloalkyl ring.

Uniqueness

3-Cycloheptyl-3-hydroxypropanenitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-cycloheptyl-3-hydroxypropanenitrile

InChI

InChI=1S/C10H17NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-7H2

InChI Key

IBDUUBWWINLXAV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CC#N)O

Origin of Product

United States

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